Product packaging for Naphtho(1,2-b)fluoranthene(Cat. No.:CAS No. 111189-32-3)

Naphtho(1,2-b)fluoranthene

Cat. No.: B038346
CAS No.: 111189-32-3
M. Wt: 302.4 g/mol
InChI Key: LFGDHICYJIULAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Polycyclic Aromatic Hydrocarbons (PAHs) in Modern Chemistry and Materials Science

Polycyclic aromatic hydrocarbons (PAHs) are a vast class of organic compounds composed of two or more fused aromatic rings. rsc.org These molecules are ubiquitous, formed from the incomplete combustion of organic materials such as coal, oil, wood, and tobacco. dcceew.gov.auwikipedia.org In modern chemistry, PAHs are a subject of intense study due to their diverse and significant roles. They are recognized as environmental pollutants, with some exhibiting carcinogenic properties. rsc.orgiarc.fr However, their unique electronic and optical properties also make them highly valuable in materials science. rsc.org

The extended π-electron systems in PAHs give rise to interesting characteristics, positioning them as a significant class of organic semiconductors. rsc.org This has led to their application in various electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. rsc.orgrsc.orgbeilstein-journals.org Furthermore, some PAHs are being explored as promising cathode materials for aluminum-ion batteries. nih.gov The versatility of PAHs, from environmental contaminants to key components in advanced materials, underscores their importance in contemporary scientific research.

Structural Classification and Unique Features of Fluoranthene (B47539) Derivatives

Fluoranthene is a non-alternant PAH, characterized by the fusion of a naphthalene (B1677914) and a benzene (B151609) unit connected by a five-membered ring. wikipedia.orgrsc.org This structural arrangement distinguishes it from alternant PAHs, which only contain six-membered rings. wikipedia.org The name "fluoranthene" is derived from its characteristic fluorescence under UV light. wikipedia.org

Fluoranthene derivatives are a broad category of compounds that build upon this fundamental structure. They are classified based on the nature and position of substituent groups or additional fused rings. researchgate.net A key feature of the fluoranthene structure is the presence of a "bay region," a concave area in the molecule that is also found in many carcinogenic PAHs. studysmarter.co.uk The extended ring system of fluoranthene results in significant π-electron delocalization, making it an excellent electron acceptor for applications in organic electronics. studysmarter.co.uk The fusion of additional aromatic rings to the fluoranthene core, such as in the case of naphtho-fused fluoranthenes, leads to a diverse library of isomers with distinct electronic and photophysical properties. researchgate.netacs.org

Specific Academic Significance of Naphtho(1,2-b)fluoranthene and Related Naphtho-fused Fluoranthenes

This compound is a specific isomer within the larger family of naphtho-fused fluoranthenes, which are high-molecular-weight PAHs. These compounds have garnered significant academic interest due to their complex structures and varied properties. Research into naphtho-fused fluoranthenes is driven by the need to understand the relationship between their isomeric structures and their electronic, optical, and toxicological characteristics. researchgate.netacs.org

The synthesis of a library of dibenzo- and naphtho-fluoranthene isomers has demonstrated the profound diversity in their electronic structures. researchgate.netacs.org This diversity is crucial for standardizing toxicological assessments and exploring their potential as optoelectronic materials. researchgate.netacs.org For instance, studies have investigated the developmental toxicity of a comprehensive suite of PAHs, including this compound, to understand their structure-dependent effects. nih.gov The synthesis and characterization of these complex PAHs are essential for a deeper understanding of their behavior and potential applications.

Research Gaps and Objectives for Comprehensive Investigation

Despite the growing body of research, significant gaps remain in the comprehensive understanding of this compound and its isomers. A primary objective for future investigation is to fully elucidate the structure-property relationships within the naphtho-fused fluoranthene family. This includes a more detailed analysis of how the specific fusion pattern of the naphthyl group influences the compound's photophysical and electrochemical properties.

While synthetic methods for some naphtho-fused fluoranthenes have been developed, there is a need for more modular and efficient synthetic routes to access a wider range of derivatives. beilstein-journals.orgresearchgate.netbeilstein-journals.org This would facilitate more systematic studies of their properties. Furthermore, while the toxicity of some PAHs is well-documented, detailed toxicological profiles for many naphtho-fused fluoranthenes, including this compound, are still lacking. nih.govijcsrr.org A comprehensive investigation into their metabolic pathways and the identification of their transformation products is crucial for assessing their environmental and health impacts. nih.gov Addressing these research gaps will provide a more complete picture of the scientific significance of this compound and its related compounds.

Chemical Compound Information

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H14 B038346 Naphtho(1,2-b)fluoranthene CAS No. 111189-32-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexacyclo[11.10.1.02,11.05,10.014,19.020,24]tetracosa-1,3,5,7,9,11,13(24),14,16,18,20,22-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14/c1-2-7-16-15(6-1)12-13-19-21-11-5-10-20-17-8-3-4-9-18(17)23(24(20)21)14-22(16)19/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGDHICYJIULAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C4C=CC=C5C4=C(C=C32)C6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50149519
Record name Naphtho(1,2-b)fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111189-32-3
Record name Indeno[1,2,3-hi]chrysene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111189-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphtho(1,2-b)fluoranthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111189323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphtho(1,2-b)fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDENO(1,2,3-HI)CHRYSENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OFL7ZNF6AC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Naphtho 1,2 B Fluoranthene and Its Functionalized Congeners

Strategic Approaches to the Naphtho(1,2-b)fluoranthene Core Construction

The synthesis of the this compound core is a significant challenge in organic chemistry, addressed through various strategic disconnections of the target molecule. These strategies often involve the coupling of naphthalene (B1677914) and benzene (B151609) fragments or the de novo construction of one of the aromatic rings onto a pre-existing polycyclic scaffold. rsc.org

Palladium-Catalyzed Cyclization and Cross-Coupling Reactions

Palladium catalysis has emerged as a powerful tool for the synthesis of fluoranthene (B47539) derivatives, offering high efficiency and functional group tolerance. nih.gov These methods typically involve a sequence of cross-coupling and C-H activation/arylation steps to assemble the polycyclic framework. rsc.org

A highly effective and widely utilized method for constructing the fluoranthene core involves a palladium-catalyzed cascade reaction. This sequence begins with a Suzuki–Miyaura cross-coupling reaction, followed by an intramolecular C–H arylation under the same reaction conditions. beilstein-journals.orgnih.gov This tandem approach allows for the efficient synthesis of substituted fluoranthenes from readily available starting materials. nih.gov

Typically, the reaction involves the coupling of a 1,8-dihalonaphthalene, such as 1,8-diiodonaphthalene (B175167), with an arylboronic acid or its corresponding ester. nih.govbeilstein-journals.orgnih.gov The initial Suzuki–Miyaura coupling forms a 1-aryl-8-halonaphthalene intermediate. Subsequent intramolecular C–H arylation, facilitated by the palladium catalyst, leads to the formation of the final fluoranthene ring system. rsc.orgbeilstein-journals.org This methodology has been successfully applied to the synthesis of a variety of fluoranthene analogues, including those with heterocyclic cores. beilstein-journals.orgnih.govbeilstein-journals.org The reaction conditions can be tuned, with both homogeneous and heterogeneous catalyst systems proving effective. For instance, Pd(dppf)Cl₂ has been used as a homogeneous catalyst, while reduced graphene oxide (rGO)-supported CuPd nanocatalysts have been employed for a heterogeneous approach. nih.gov

A notable application of this strategy is the synthesis of benzo[j]fluoranthenes. For example, a tetramethoxy-substituted benzo[j]fluoranthene was synthesized via a Pd-catalyzed cascade reaction between a naphthalene dibromide and a naphthylboronic ester. beilstein-journals.orgresearchgate.net This synthesis represents a formal total synthesis of the fungal natural product bulgarein. beilstein-journals.orgresearchgate.net

Table 1: Examples of Palladium-Catalyzed Suzuki–Miyaura/C–H Arylation for Fluoranthene Synthesis

Naphthalene SubstrateBoronic Acid/EsterCatalystYield (%)Reference
1,8-DiiodonaphthaleneThiophene-3-ylboronic acidPd(dppf)Cl₂·CH₂Cl₂76 beilstein-journals.org
1,8-DiiodonaphthaleneThiophene-3-ylboronic acid pinacol (B44631) esterPd(dppf)Cl₂·CH₂Cl₂84 beilstein-journals.orgnih.gov
1,8-Diiodonaphthalene4-Fluorophenylboronic acidPd(dppf)Cl₂71 nih.gov
Naphthalene dibromideNaphthylboronic esterPd catalyst52 beilstein-journals.orgresearchgate.net

Intramolecular C–H arylation is a key step in many modern synthetic routes to fluoranthenes and their derivatives. rsc.org This reaction involves the palladium-catalyzed formation of a new carbon-carbon bond between two aromatic rings within the same molecule. This strategy is often the final ring-closing step in a multi-step synthesis or part of a cascade sequence. rsc.orgbeilstein-journals.org

One common approach involves the synthesis of a 1-aryl-8-bromonaphthalene intermediate, which then undergoes intramolecular C–H activation to form the fluoranthene core. beilstein-journals.org This method has been used to synthesize a library of dibenzo- and naphtho-fluoranthenes. researchgate.net The regioselectivity of the C–H activation can be influenced by the substituents on the aromatic rings. beilstein-journals.org For instance, the reaction of 1,8-dibromonaphthalene (B102958) with polyfluorobenzenes can lead to the formation of fluoranthenes through a double C–H bond functionalization. beilstein-journals.orgnih.gov

Another variation involves the intramolecular C-H arylation of aryl triflates derived from MOM- or Me-protected aryl ethers. rsc.org This adds extra steps to the sequence but provides an alternative route to the desired fluoranthene products. rsc.org The versatility of intramolecular C–H arylation has been demonstrated in the synthesis of a wide range of fluoranthene-related polycyclic aromatic hydrocarbons. rsc.org

Dehydrogenation and Cycloisomerization Processes

Dehydrogenation and cycloisomerization reactions provide another avenue for the synthesis of this compound and its isomers. These methods typically involve the use of a catalyst to promote both the removal of hydrogen and the rearrangement of the molecular structure to form the final aromatic system.

A notable example is the synthesis of benzo[b]naphtho[2,1-j]fluoranthene and benzo[a]naphtho[2,3-j]fluoranthene using a palladium sulphide on barium carbonate catalyst. rsc.org This catalyst facilitates both dehydrogenation and cycloisomerization. rsc.org In some cases, intermediates can be isolated, providing insight into the reaction mechanism. For instance, the synthesis of benzo[a]naphtho[j]1,2-fluoranthene via cyclodehydrogenation allowed for the isolation of tetrahydro and octahydro precursors. rsc.org Sulfuric acid has also been utilized for cycloisomerization without dehydrogenation. rsc.org

Furthermore, the cycloisomerization of 1-(2-ethynylphenyl)naphthalenes, catalyzed by platinum chloride (PtCl₂), has been shown to be an effective method for constructing the benzo[c]phenanthrene (B127203) framework, which is isomeric to this compound. nih.gov Subsequent dehydrogenation, for example with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can then lead to the fully aromatic polycyclic system. nih.gov Oxidative annulations, which involve intramolecular coupling of aromatic subunits with the removal of hydrogen, are a versatile and frequently used class of reactions in the synthesis of polycyclic aromatic hydrocarbons. acs.org

Diels–Alder Reaction Strategies

The Diels–Alder reaction, a [4+2] cycloaddition, is a powerful and classic method for the formation of six-membered rings and has been applied to the synthesis of fluoranthene derivatives. researchgate.net This strategy typically involves the reaction of a diene with a dienophile to construct a portion of the polycyclic framework.

A specific application of the Diels-Alder reaction in this context involves the use of cyclopentadienone derivatives as the diene component. The reaction of a naphthalene-fused cyclopentadienone with a suitable dienophile can lead to the formation of the fluoranthene skeleton. For example, the Diels-Alder reaction of 1,3-diarylcyclopentadienones with tetrathiafulvalene, followed by acid-mediated cleavage, has been used to prepare 1,4-diaryl substituted fluoranthenes. nih.govresearchgate.net

This approach offers a modular way to introduce various substituents onto the fluoranthene core by modifying the starting cyclopentadienone and dienophile. uzh.ch While this method is highly effective, the synthesis of the required cyclopentadienone precursors can sometimes be a limiting factor. semanticscholar.org

Dehydro-Diels–Alder Reactions for Fluoranthene Formation

The dehydro-Diels–Alder (DDA) reaction represents a powerful strategy for the construction of the fluoranthene skeleton. rsc.orgresearchgate.net This cycloaddition reaction involves a conjugated diene reacting with a dienophile, where at least one of the multiple bonds is a triple bond, to form a substituted cyclohexene (B86901) derivative. wikipedia.org In the context of fluoranthene synthesis, intramolecular [4+2] cycloadditions are particularly effective. rsc.org

More recently, a domino reaction sequence for the synthesis of hydroxyfluoranthenes was developed by Türkmen and co-workers in 2022. rsc.org This method involves the reaction of 1-alkynyl-8-iodonaphthalene derivatives with furan-2-boronic acid catalyzed by palladium. The reaction proceeds through an initial Suzuki–Miyaura coupling, followed by an intramolecular Diels-Alder reaction and subsequent ring-opening to afford the hydroxyfluoranthene product. rsc.org

The hexadehydro-Diels–Alder (HDDA) reaction is a variant where alkynes and diynes are used, leading to the formation of a benzyne (B1209423) intermediate that can be trapped to create highly functionalized aromatic rings in a single step. wikipedia.org These DDA reactions are gaining prominence for their ability to generate novel and complex molecular architectures that are otherwise challenging to synthesize. mdpi.com

Oxidative Coupling Reactions for Extended π-Systems

Oxidative coupling reactions are a key method for the synthesis of extended π-systems, including derivatives of this compound. These reactions facilitate the formation of carbon-carbon bonds between aromatic units, leading to larger polycyclic aromatic hydrocarbons (PAHs).

One strategy involves the oxidative dimerization of electron-rich naphthalenes. For example, the treatment of certain naphthalene derivatives with an oxidant like iron(III) chloride (FeCl₃), followed by a reductive work-up, can directly yield benzo[j]fluoranthene products in moderate yields (25–65%). rsc.org This method is effective for creating the benzo[j]fluoranthene core structure.

Electrochemical oxidation has also been employed to induce oxidative coupling. The oxidation of a fluoranthene derivative can lead to a dimerization reaction, forming a larger polyaromatic compound with a perylene (B46583) core. utexas.edu This process occurs through the coupling of the electrochemically generated radical cations. utexas.edu Similarly, the electrochemical oxidation of 7,14-diphenylacenaphtho[1,2-k]fluoranthene (B1631446) results in the formation of oligomers and polymer films through oxidative coupling. utexas.edu

Furthermore, oxidative coupling can be used to synthesize specific, larger PAHs. For instance, the oxidative coupling of (7,12-diphenyl)benzo[k]fluoranthene using cobalt trifluoride in trifluoroacetic acid produces dibenzo{[f,f′]-4,4′,7,7′-tetraphenyl}diindeno[1,2,3-cd:1′,2′,3′-lm]perylene, a large, nonalternant PAH. utexas.edu A highly efficient method for constructing extended PAHs involves a copper(I) chloride-catalyzed oxidative spirocyclization and 1,2-aryl migration tandem process. nih.gov

These oxidative coupling methods provide a versatile toolkit for extending the π-conjugation of the fluoranthene system, which is crucial for tuning the electronic and optical properties of the resulting materials.

Synthesis of this compound Derivatives via Targeted Functionalization

Targeted functionalization of the fluoranthene core allows for the synthesis of a wide array of derivatives with tailored properties for specific applications. By introducing different functional groups and heterocyclic moieties, the electronic, optical, and physical characteristics of this compound can be precisely controlled.

Imide Functionalization for Electronic Applications

The introduction of imide groups into the fluoranthene framework is a key strategy for developing n-type organic semiconductors, which are essential components in organic electronic devices. nih.govacs.org Imide-functionalized fluoranthenes often exhibit deep-lying lowest unoccupied molecular orbital (LUMO) energy levels, which facilitates electron injection and transport. nih.govresearchgate.net

The synthesis of π-extended fluoranthene imides can be achieved through Diels–Alder reactions. For example, reacting acenaphthylene-5,6-dicarboximide derivatives with appropriate dienes yields various π-extended fluoranthene imides. researchgate.netcdnsciencepub.com Specific examples include the synthesis of N-(2-ethylhexyl)-7,10-diphenylfluoranthene imide and N-(n-octyl)-naphtho[k]fluoranthene imide. researchgate.netcdnsciencepub.comscholaris.ca

The electronic and optical properties of these imide derivatives are highly dependent on the extent of π-conjugation and the nature of the substituents. For instance, extending the π-system leads to a bathochromic (red) shift in the absorption spectra. researchgate.netcdnsciencepub.com Some of these imide derivatives also exhibit interesting self-aggregation behavior in solution and solvatofluorochromism, where the fluorescence color changes with the polarity of the solvent. researchgate.netcdnsciencepub.com This latter property is indicative of an intramolecular charge transfer (ICT) character in the excited state. researchgate.netcdnsciencepub.com The development of these materials is crucial for advancing the field of organic electronics, particularly for applications in organic thin-film transistors (OTFTs). researchgate.netacs.org

Compound Synthetic Method Key Properties/Applications Reference
N-(2-ethylhexyl)-7,10-diphenylfluoranthene imideDiels-Alder reactionπ-extended system, potential for electronic applications researchgate.netcdnsciencepub.com
N-(n-octyl)-benzo[k]fluoranthene imideDiels-Alder reactionSelf-aggregation, moderate solvatofluorochromism researchgate.netcdnsciencepub.com
N-(n-octyl)-naphtho[k]fluoranthene imideDiels-Alder reactionSelf-aggregation, remarkable solvatofluorochromism, ICT character researchgate.netcdnsciencepub.com
Imide-functionalized fluorenone polymersImide installation on fluorenonen-type semiconductors for OTFTs nih.govresearchgate.net

Synthesis of Heterocyclic Fluoranthene Analogues

The incorporation of heteroatoms into the fluoranthene skeleton, creating heterocyclic analogues, is a powerful strategy for modulating the electronic structure and properties of these compounds. beilstein-journals.org A variety of synthetic methods have been developed to introduce nitrogen, sulfur, and oxygen heterocycles into the fluoranthene framework.

A highly efficient method for synthesizing acenaphthylene-fused heteroarenes involves a palladium-catalyzed cascade reaction. beilstein-journals.orgnih.govresearchgate.net This sequence typically starts with a Suzuki–Miyaura cross-coupling reaction between a 1,8-dihalonaphthalene and a heteroarylboronic acid or ester, followed by an intramolecular C–H arylation under the same reaction conditions. beilstein-journals.orgnih.govresearchgate.net This approach has been successfully used to synthesize fluoranthene analogues containing a range of five- and six-membered heterocycles, including:

Thiophene

Furan

Benzofuran

Pyrazole

Pyridine

Pyrimidine

These reactions generally provide good to high yields (45–90%). beilstein-journals.orgnih.govresearchgate.net For example, the reaction of 1,8-diiodonaphthalene with thiophene-3-ylboronic acid yields acenaphtho[1,2-b]thiophene, a thiophene-fused fluoranthene analogue, in 76% yield. beilstein-journals.orgnih.gov Similarly, using (1-methyl-1H-pyrazol-5-yl)boronic acid pinacol ester produces the corresponding pyrazole-fused derivative in 80% yield. beilstein-journals.orgnih.gov

The synthesis of N-doped benzo[b]fluoranthenes has also been achieved, where the nitrogen atom is systematically varied in all four positions of the bottom ring. researchgate.net The final ring-closing step to form the five-membered ring is accomplished through a palladium-catalyzed C-H activation. researchgate.netnih.govacs.org These nitrogen-containing heterocycles, often referred to as azafluoranthenes, are of interest due to their presence in natural products and their potential applications in medicinal chemistry. beilstein-journals.orgnih.gov

Heterocyclic Analogue Synthetic Method Yield Reference
Acenaphtho[1,2-b]thiophenePd-catalyzed Suzuki–Miyaura/C–H arylation cascade76% beilstein-journals.orgnih.gov
Acenaphthylene-fused pyrazolePd-catalyzed Suzuki–Miyaura/C–H arylation cascade80% beilstein-journals.orgnih.gov
Azafluoranthene (from 4-pyridylboronic acid)Homogeneous Pd-catalyzed tandem Suzuki–Miyaura/C–H arylation64% acs.org
N-doped Benzo[b]fluoranthenesMulti-step synthesis with final Pd-catalyzed C-H activation- researchgate.netnih.govacs.org

Preparation of Polyoxygenated and N-Doped Fluoranthene Structures

The synthesis of polyoxygenated and nitrogen-doped (N-doped) fluoranthene structures is of significant interest due to their relevance as natural products and their unique electronic properties. beilstein-journals.orgnih.govresearchgate.net

Highly oxygenated benzo[j]fluoranthenes are a class of compounds commonly found in fungi and often exhibit important biological activities. beilstein-journals.orgnih.gov Synthetic strategies towards these molecules often employ palladium-catalyzed cross-coupling reactions. A notable example is the synthesis of a tetramethoxybenzo[j]fluoranthene derivative, which constitutes a formal total synthesis of the fungal natural product bulgarein. nih.govresearchgate.net The synthesis of these polyoxygenated structures can be designed to include differentially protected oxygen atoms, allowing for selective functionalization at specific positions. beilstein-journals.org

The introduction of nitrogen atoms into the fluoranthene core, or N-doping, significantly alters the electronic properties of the molecule. nih.govacs.orgnih.gov Novel π-expanded and N-doped fluoranthenes have been synthesized through multi-step procedures where the final key step is a C-H activation. nih.govacs.org By varying the position of the nitrogen atom within the pyridinic ring and the location of the π-expansion on the fluoranthene scaffold, a detailed investigation of the structure-property relationships can be undertaken. nih.govacs.org These modifications influence the optical and electrochemical properties of the resulting polycyclic aromatic heterocycles. nih.govacs.org For instance, the introduction of a nitrogen atom can stabilize both the HOMO and LUMO levels of the parent PAH. nih.gov

Furthermore, boron/nitrogen co-doping has been explored with the synthesis of BN-fluoranthenes. acs.org These compounds are prepared via a pyrrolic-type nitrogen-directed C–H borylation. The incorporation of a BN unit into the fluoranthene structure results in a wider HOMO–LUMO energy gap. acs.org These halogenated BN-fluoranthenes can undergo further cross-coupling reactions to create a variety of derivatives. acs.org

Emerging Sustainable Synthetic Routes for this compound

In line with the principles of green chemistry, there is a growing effort to develop more sustainable synthetic routes for polycyclic aromatic hydrocarbons (PAHs) like this compound. numberanalytics.comtandfonline.combohrium.com These emerging methods aim to reduce the environmental impact of chemical synthesis by, for example, using less hazardous solvents, reducing waste, and employing catalytic rather than stoichiometric reagents.

One area of progress is the development of more efficient catalytic systems. For instance, tandem reactions that combine multiple synthetic steps into a single operation, such as the Suzuki–Miyaura/intramolecular C–H arylation cascade, improve atom economy and reduce the need for purification of intermediates. acs.org The use of heterogeneous catalysts, which can be more easily separated from the reaction mixture and potentially reused, is another key aspect of sustainable synthesis. For the synthesis of fluoranthenes, reduced graphene oxide (rGO)-CuPd nanocatalysts have been shown to be effective and reusable heterogeneous catalysts. acs.org

While many traditional methods for PAH synthesis require harsh conditions, such as high temperatures, newer methods are being developed that can proceed under milder conditions. researchgate.net The development of photochemical synthetic protocols is another promising avenue, as UV light can act as a traceless reagent, making these methods more environmentally friendly. researchgate.net

Although specific green chemistry approaches focusing exclusively on this compound are still emerging, the broader trends in PAH synthesis point towards a future of more sustainable and environmentally conscious chemical production. numberanalytics.comresearchgate.net

Advanced Spectroscopic and Electrochemical Characterization of Naphtho 1,2 B Fluoranthene

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, provides significant insights into the electronic structure and photophysical properties of Naphtho(1,2-b)fluoranthene.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis absorption spectrum of a molecule reveals the electronic transitions from the ground state to various excited states. For organic molecules, these transitions typically involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org In conjugated systems like this compound, π → π* transitions are common, where an electron is excited from a π bonding orbital to a π anti-bonding orbital. uzh.ch

The annellation theory method has been utilized to predict the locations of maximum absorbance (LMA) in the UV-Vis spectra of the C24H14 group of PAHs, which includes this compound. nih.gov This theoretical approach is significant as it represents the first prediction of the UV-Vis spectra for this and other related compounds. nih.gov The absorption spectra of fluoranthene (B47539) derivatives are influenced by the extension of the π-conjugated system, with bathochromic (red) shifts observed as the π-system expands. cdnsciencepub.com

Table 1: Predicted and Experimental Spectroscopic Data for this compound and Related Compounds

CompoundPredicted LMA (nm)Experimental Data AvailabilityReference
This compoundPredictedUV/VIS and NMR data reported nih.govnih.gov
Naphth[1,2-a]aceanthrylenePredictedFirst prediction nih.gov
Dibenz[a,l]aceanthrylenePredictedFirst prediction nih.gov
Indeno[1,2,3-de]naphthacenePredictedFirst prediction nih.gov

This table is generated based on available data and predictions. LMA stands for Location of Maximum Absorbance.

Fluorescence and Phosphorescence Spectroscopic Analysis

Fluorescence spectroscopy is a powerful tool to study the emission properties of molecules after they have absorbed light. This compound and its derivatives are known to be fluorescent. researchgate.netnih.gov The fluorescence characteristics are highly dependent on the molecular structure and the surrounding environment. islandscholar.ca

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. islandscholar.ca The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. dtic.milthermofisher.com These parameters are crucial for understanding the photophysical behavior of a fluorophore. For fluoranthene dyes, substitution patterns can significantly influence fluorescence lifetimes, ranging from 6 to 33 ns, which is a valuable property for applications like lifetime multiplexing. researchgate.net

Table 2: Factors Influencing Fluorescence Quantum Yield and Lifetime

ParameterInfluencing FactorsDescriptionReference
Quantum Yield (Φf) Molecular structure, solvent, temperature, pressureThe efficiency of light emission after absorption. islandscholar.ca
Lifetime (τ) Molecular structure, solvent, presence of quenchers (e.g., oxygen)The duration of the excited state. dtic.milresearchgate.net

Vibronic spectroscopy studies the simultaneous changes in electronic and vibrational energy levels. wikipedia.org The emission spectra of molecules often exhibit a vibronic progression, which is a series of peaks corresponding to transitions from the lowest vibrational level of the excited electronic state to various vibrational levels of the ground state. nih.gov Analysis of this vibronic structure provides information about the vibrational modes that are coupled to the electronic transition. nih.gov For instance, in the emission spectrum of a related gold complex, progressions in a C=C stretching mode were observed, indicating its involvement in the emissive process. nih.gov

In solution, polycyclic aromatic hydrocarbons can form aggregates, especially at higher concentrations. This self-aggregation can significantly alter the spectroscopic properties of the compound. oup.com For some π-extended fluoranthene imide derivatives, concentration-dependent ¹H-NMR studies have revealed the formation of self-aggregates in solution. cdnsciencepub.comresearchgate.net This aggregation can lead to changes in both absorption and emission spectra. The study of acenaphtho[1,2-k]fluoranthene derivatives has shown that different solvent systems can lead to various molecular packing and crystalline phases due to differing intermolecular interactions. rsc.org

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a fundamental technique for determining molecular structure. jchps.comyoutube.com It probes the vibrational modes of a molecule, which are specific to its constituent atoms and their bonding arrangement. jchps.com For a vibration to be IR active, it must cause a change in the molecule's dipole moment, while for a vibration to be Raman active, it must induce a change in the molecule's polarizability. jchps.com These two techniques are often complementary. jchps.com

Spectroscopic data, including infrared spectra, have been reported for various non-heterocyclic polycyclic aromatic hydrocarbons, aiding in their structural characterization. nih.gov For complex PAHs, where traditional spectroscopic methods may be insufficient, advanced techniques like 3D electron diffraction have been employed for ab initio structure determination. osti.gov The combination of IR and Raman spectroscopy provides a powerful approach for the structural elucidation of complex organic molecules like this compound. jchps.comdtic.milresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and probing the vibrational modes of a molecule. libretexts.org The covalent bonds within organic molecules are not static; they undergo various vibrational motions, such as stretching and bending, when they absorb infrared radiation. libretexts.org For polycyclic aromatic hydrocarbons like this compound, the IR spectrum provides a unique fingerprint based on its molecular structure. researchgate.net

While specific IR spectral data for this compound is not extensively detailed in the provided search results, general principles of IR spectroscopy for PAHs can be applied. The IR spectra of PAHs are of significant interest due to their potential connection to unidentified infrared emission bands observed in interstellar media. researchgate.net The region between 1450 cm⁻¹ and 600 cm⁻¹ in an IR spectrum is known as the fingerprint region, which shows a complex and unique pattern of absorption bands for each molecule. libretexts.org The group frequency region, from 4000 cm⁻¹ to 1450 cm⁻¹, typically displays stretching vibrations of diatomic units. libretexts.org

Raman Spectroscopy Applications

Raman spectroscopy, another vibrational spectroscopy technique, provides complementary information to IR spectroscopy. libretexts.org It relies on the inelastic scattering of monochromatic light, known as Raman scattering. libretexts.org This technique is particularly useful for studying symmetric molecular vibrations that may be weak or absent in IR spectra. libretexts.org

Applications of Raman spectroscopy extend to the analysis of complex biological samples, such as blood and its components, to probe chemical composition. nih.gov In the context of naphthoquinones, which share structural similarities with PAHs, Raman spectroscopy has been used to investigate their interactions with DNA. nih.gov This suggests that Raman spectroscopy could be a valuable tool for studying the interactions of this compound in biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. rsc.org It provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). rsc.orgnih.gov For this compound, both proton and carbon-13 NMR spectral data have been reported. nih.goviarc.fr

In the analysis of PAH mixtures, ¹H NMR spectra are characterized by resonances in the chemical shift range of 7.0 to 9.5 ppm. mdpi.com Specific peak assignments in the ¹H NMR spectrum of a related compound, fluoranthene, have been documented, showing distinct aromatic peaks. researchgate.net The protonation of fluoranthene derivatives in superacids has also been studied by NMR, revealing the delocalization of positive charge within the aromatic system. researchgate.net These studies highlight the power of NMR in elucidating the electronic structure and reactivity of PAHs.

Table 1: Reported NMR Data for this compound and Related Compounds

CompoundSpectroscopy TypeKey Findings
This compound¹H and ¹³C NMRSpectral data have been reported. nih.goviarc.fr
Fluoranthene¹H NMRExhibits five distinct aromatic peaks between 7.438 ppm and 8.143 ppm. researchgate.net
Fluoranthene Derivatives¹³C NMRProtonation in superacid leads to significant deshielding of specific carbon atoms. researchgate.net

This table is generated based on available data and general knowledge of NMR spectroscopy of PAHs.

High-Resolution Mass Spectrometry (MS) and Fragmentation Studies

High-resolution mass spectrometry (MS) is a crucial analytical technique for determining the precise molecular weight and elemental composition of a compound. nist.gov For this compound, the molecular formula is C₂₄H₁₄, with a molecular weight of 302.3680. nist.gov

Fragmentation studies, often conducted using techniques like gas chromatography/mass spectrometry (GC/MS), provide insights into the stability and structural features of molecules. nih.gov The fragmentation of PAH isomers, such as pyrene (B120774) and fluoranthene, has been investigated to understand their dissociation pathways. researchgate.net While the mass spectra of PAH isomers can be very similar, high-resolution MS can aid in their differentiation. researchgate.net In the analysis of complex mixtures like coal tar, reversed-phase liquid chromatography combined with fluorescence detection has been employed to identify various PAH isomers with a molecular mass of 302, including this compound. nih.gov The fragmentation of PAHs can be induced by various methods, including interaction with ions, leading to multiple ionization and extensive fragmentation. researchgate.net

Electrochemical Characterization through Cyclic Voltammetry (CV)

Cyclic voltammetry (CV) is a versatile electrochemical technique used to investigate the redox properties of chemical species. libretexts.org It involves scanning the potential of an electrode and measuring the resulting current, providing information about oxidation and reduction processes. libretexts.org

CV allows for the determination of key electrochemical parameters, including the anodic and cathodic peak potentials. nih.gov The midpoint of these peak potentials, often denoted as E₁/₂, corresponds to the formal redox potential (E°') for a reversible redox couple. nih.gov This value is a fundamental characteristic of a molecule's ability to accept or donate electrons. The technique has been widely used to study the electrochemical behavior of various organic compounds, including those with structures related to this compound. utexas.edu By analyzing the cyclic voltammogram, one can gain insights into the reversibility of electron transfer reactions and the stability of the generated radical ions. utexas.edu

The redox potentials obtained from CV measurements are directly related to the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgrsc.org The oxidation potential is correlated with the energy of the HOMO, as oxidation involves the removal of an electron from this orbital. Conversely, the reduction potential is related to the energy of the LUMO, as reduction involves the addition of an electron to this orbital.

This correlation is a cornerstone of understanding the electronic properties of conjugated molecules. rsc.org By introducing electron-donating or electron-withdrawing substituents, the HOMO and LUMO energy levels can be tuned, which in turn affects the redox potentials. rsc.org Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used in conjunction with experimental CV data to provide a deeper understanding of the electronic structure and reactivity of molecules like this compound. researchgate.net

Table 2: Electrochemical and Frontier Orbital Data Concepts

ParameterTechnique/TheorySignificance
Redox Potentials (E°')Cyclic Voltammetry (CV)Measures the tendency of a molecule to be oxidized or reduced. nih.gov
HOMO Energy LevelCorrelation with Oxidation PotentialRepresents the energy of the highest energy electrons available for donation. libretexts.org
LUMO Energy LevelCorrelation with Reduction PotentialRepresents the energy of the lowest energy orbital available to accept electrons. libretexts.org

This table illustrates the conceptual link between experimental electrochemical data and theoretical molecular orbital energies.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

X-ray diffraction is a cornerstone technique for the unambiguous determination of the three-dimensional molecular and crystal structure of solid materials. This method provides precise information on bond lengths, bond angles, and the packing of molecules in a crystal lattice. Such data is invaluable for understanding the physical properties of a compound and for computational chemistry studies.

Despite the importance of this technique, a comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals that a definitive single-crystal X-ray diffraction structure for the parent compound, this compound, has not been reported. While crystal structures for numerous derivatives and isomers of fluoranthene and naphthofluoranthene exist, providing insight into the general planarity and packing motifs of this class of compounds, specific crystallographic data for this compound remains elusive in the current scientific literature. iucr.orgiucr.org The determination of its crystal structure would be a valuable contribution to the field of structural chemistry.

Laser-Excited Time-Resolved Shpol'skii Spectroscopy for Isomer Differentiation

The differentiation of polycyclic aromatic hydrocarbon isomers, particularly those with high molecular weights, presents a significant analytical challenge due to their similar physical and chemical properties. Laser-excited time-resolved Shpol'skii spectroscopy (LETRSS) has emerged as a powerful and highly selective technique for this purpose. gulfresearchinitiative.org This method is particularly well-suited for the analysis of this compound and its isomers, which all share a molecular mass of 302 Da. gulfresearchinitiative.orgresearchgate.net

The principle of Shpol'skii spectroscopy relies on dissolving the analyte in a suitable n-alkane solvent, which upon freezing to cryogenic temperatures (typically 4.2 K or 77 K), forms a polycrystalline matrix. gulfresearchinitiative.org If the dimensions of the solvent and analyte molecules are compatible, the analyte molecules occupy well-defined substitutional sites within the frozen solvent lattice. This matrix isolation minimizes inhomogeneous broadening of electronic spectra, resulting in highly resolved, quasi-linear fluorescence and phosphorescence spectra with distinct vibrational fine structure. gulfresearchinitiative.org

LETRSS enhances this selectivity by incorporating a tunable laser for selective excitation and time-resolved detection. This dual selectivity, based on both the unique, highly resolved spectral features (a "vibrational fingerprint") and the characteristic fluorescence lifetimes of each isomer, allows for their unambiguous identification and quantification even in complex mixtures. gulfresearchinitiative.orgresearchgate.net

Research has demonstrated the capability of LETRSS to distinguish between various PAH isomers with a molecular weight of 302. For instance, studies have successfully used this technique to analyze mixtures containing isomers such as dibenzo[a,i]pyrene and naphtho[2,3-a]pyrene (B32191) by leveraging their characteristic line-narrowed spectra in n-octane at 4.2 K, as well as their distinct fluorescence lifetimes. researchgate.netsci-hub.se

While a full time-resolved Shpol'skii spectral dataset for this compound is not detailed in all available literature, its fluorescence properties have been characterized, which are fundamental to the Shpol'skii method. The table below presents room-temperature fluorescence data for this compound, which is essential for developing selective excitation and detection strategies in a LETRSS experiment. nih.gov

Table 1: Spectroscopic Properties of this compound

ParameterValue(s)Conditions
Retention Time11.88 ± 0.03 minReversed-Phase Liquid Chromatography
Excitation Wavelengths253, 279 nmAcetonitrile, Room Temperature
Emission Wavelengths383, 439 nmAcetonitrile, Room Temperature

This interactive table is based on data from a study using reversed-phase liquid chromatography with stop-flow fluorescence detection. nih.gov

The distinct excitation and emission wavelengths provide the basis for the selective analysis of this compound. In a LETRSS experiment, a tunable laser would be set to one of the excitation wavelengths (e.g., 279 nm) to selectively excite the molecule, and the resulting time-resolved, line-narrowed emission would be analyzed. The combination of the unique emission spectrum and the fluorescence decay lifetime at cryogenic temperatures would provide a highly specific fingerprint for this compound, allowing it to be distinguished from its numerous isomers. gulfresearchinitiative.orggriidc.org

Computational and Theoretical Investigations of Naphtho 1,2 B Fluoranthene

Quantum Chemical Modeling and Electronic Structure Theory

Quantum chemical modeling serves as a powerful tool to understand the intrinsic properties of Naphtho(1,2-b)fluoranthene at the atomic level. Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are pivotal in characterizing its ground and excited electronic states.

Density Functional Theory (DFT) Calculations for Ground State Structures

Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the geometric and electronic properties of molecules. For polycyclic aromatic hydrocarbons like this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the ground state structure. arxiv.org This is achieved by optimizing the molecular geometry to find the lowest energy conformation.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. uci.edursc.org TD-DFT is a widely used quantum chemical method for calculating the electronic excited states of large molecules due to its favorable balance between computational cost and accuracy. faccts.dediva-portal.org

This theoretical approach can predict the electronic absorption and emission spectra by calculating the energies of vertical transitions from the ground state to various excited states. researchgate.net The results from TD-DFT calculations, including excitation energies and oscillator strengths, allow for the theoretical prediction of the molecule's optical properties. uci.edu These calculations are crucial for interpreting experimental spectroscopic data and understanding the nature of the electronic transitions, such as whether they are localized on specific parts of the molecule or involve charge transfer across the π-system. rsc.org The accuracy of TD-DFT results can depend on the choice of the exchange-correlation functional. faccts.de

Molecular Orbital (MO) Energy Level Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net This energy gap is also directly related to the lowest energy electronic excitation possible for the molecule, which can be correlated with experimental UV-Vis spectroscopy data. schrodinger.com DFT calculations are a standard method for computing the energies of these frontier orbitals and the corresponding energy gap. schrodinger.com For instance, studies on various PAHs using the B3LYP/6-31G(d,p) level of theory have been conducted to determine their HOMO-LUMO energy gaps. nmas.org

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Computational Method
Fluoranthene (B47539)-5.89-1.894.00B3LYP/6-311G(d,p)
Benzo[k]fluoranthene (B33198)-5.83-2.123.71B3LYP/6-311G(d,p)
Naphtho[2,3-c] researchgate.netfaccts.deacs.orgthiadiazole derivative-5.52-3.262.26B3LYP/6-31G(d,p)

Data for related fluoranthene derivatives illustrates typical values obtained through DFT calculations. Specific values for this compound would require dedicated computation.

Aromaticity Assessment and Electron Delocalization Studies

Harmonic Oscillator Model of Aromaticity (HOMA)

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify the aromaticity of a ring system. nih.gov It evaluates the deviation of bond lengths within a ring from an ideal aromatic reference value, providing a numerical score where 1 represents a fully aromatic system and values less than 1 indicate decreased aromaticity. nih.gov

Studies on a series of naphtho-annelated fluoranthene derivatives have utilized HOMA to assess the local aromaticity of each ring within the molecules. researchgate.netacs.org These analyses, often performed on DFT-optimized geometries (e.g., at the B3LYP/6-31G(d) level), reveal the distribution of aromatic character across the polycyclic framework. researchgate.net Interestingly, research has shown that based on HOMA values, the five-membered pentagonal rings in some naphtho-annelated fluoranthenes can exhibit higher aromaticity than some of the six-membered hexagonal rings within the same molecule. nih.gov This contradicts classical theories that often consider the five-membered ring in fluoranthene systems to be non-aromatic. acs.orgnih.gov

MoleculeRingHOMA Value
Naphtho[2,3-a]fluorantheneA0.84
B0.43
C0.89
D0.08

HOMA values for the rings of Naphtho[2,3-a]fluoranthene, a closely related isomer, illustrate the variance in aromaticity across the molecular structure as determined by computational studies. researchgate.net

Nucleus Independent Chemical Shifts (NICS)

Nucleus Independent Chemical Shift (NICS) is a magnetic criterion for assessing aromaticity. github.io It is calculated by placing a "ghost" atom, typically at the center of a ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)), and computing the negative of the magnetic shielding at that point. github.io A negative NICS value is indicative of a diatropic ring current and thus aromaticity, while a positive value suggests a paratropic current and anti-aromaticity.

Energy Effect (ef) and Bond Resonance Energy (BRE) Calculations

The local aromaticity of naphtho-annelated fluoranthenes, including this compound, has been a central theme of theoretical investigations. Contrary to predictions from Kekulé-structure-based theories, which suggest a nonaromatic central five-membered ring in fluoranthene and its derivatives, more advanced computational methods reveal a more complex picture. researchgate.netacs.orgacs.org

Multicenter Delocalization Indices (MCI)

Multicenter delocalization indices (MCI) offer another powerful tool for quantifying the extent of π-electron delocalization in the individual rings of this compound and related compounds. researchgate.netacs.orgacs.orgresearchgate.net Similar to the findings from ef and BRE calculations, MCI values have indicated that the five-membered rings in certain naphtho-annelated fluoranthenes can exhibit a higher degree of aromaticity than some of the six-membered rings. researchgate.netacs.orgacs.org This counterintuitive result challenges classical aromaticity rules and highlights the intricate electronic nature of these complex PAHs. A specific four-center MCI, denoted as AV1245, has been proposed as a robust electronic aromaticity index, measuring the transferability of delocalized electrons between specific bonds within a ring. arxiv.org

Thermochemical Property Predictions

Computational chemistry provides a reliable means to predict the thermochemical properties of molecules like this compound, which are often difficult to measure experimentally.

Enthalpies of Formation

CompoundFormulaCAS Registry NumberEnthalpy of Formation (kJ/mol)
This compoundC₂₄H₁₄111189-32-3Data Not Available

Adiabatic Electron Affinities

The adiabatic electron affinity (AEA) is a key electronic property that influences the behavior of molecules in various applications, such as organic electronics. vietnamjournal.ru For acenaphtho[1,2-k]fluoranthene, a related compound, the AEA was experimentally estimated to be 1.17 ± 0.12 eV, a value that shows good agreement with quantum chemical modeling using density functional theory (DFT). vietnamjournal.ruresearchgate.net This suggests that similar computational approaches can provide reliable AEA predictions for this compound.

CompoundFormulaCAS Registry NumberAdiabatic Electron Affinity (eV)
This compoundC₂₄H₁₄111189-32-3Data Not Available
Acenaphtho[1,2-k]fluorantheneC₂₄H₁₂Not Available1.17 ± 0.12

Bond Dissociation Energies

Bond dissociation energy (BDE) is a measure of the strength of a chemical bond and is crucial for understanding the reactivity of a molecule. rowansci.com It represents the energy required to break a bond homolytically. rowansci.com While specific BDE values for individual bonds within this compound are not detailed in the search results, computational methods exist to calculate these energies with reasonable accuracy. rowansci.com These calculations involve optimizing the geometry of the molecule, breaking the desired bond, and calculating the energy difference between the parent molecule and the resulting radical fragments. rowansci.com

CompoundBondBond Dissociation Energy (kJ/mol)
This compoundNot SpecifiedData Not Available

Simulation of Spectroscopic Signatures for Comparative Analysis

Computational methods are invaluable for simulating spectroscopic signatures, which can then be compared with experimental data for validation and interpretation. The annellation theory method has been successfully used to predict the locations of maximum absorbance in the UV-Vis spectra of dibenzo and naphtho derivatives of fluoranthene. nih.gov This approach has been applied to predict the spectra for a group of 21 PAHs, including for the first time, naphtho[1,2-b]fluoranthene (referred to as dibenz[a,l]aceanthrylene in the study). nih.gov Furthermore, quantum chemical methods have been employed to study the electronic structure and optical properties of fluoranthene and its derivatives, with calculated absorption spectra showing good agreement with experimental values. researchgate.net These simulations provide insights into the nature of electronic transitions and help in the rational design of new materials with specific optical properties. researchgate.net

Derivation of Structure–Property Relationships from Theoretical Models

Theoretical and computational chemistry provides a powerful lens for understanding the intrinsic connection between the molecular structure of this compound and its physicochemical properties. By employing sophisticated modeling techniques, researchers can predict and rationalize the behavior of this polycyclic aromatic hydrocarbon (PAH), offering insights that complement experimental findings. These theoretical models are crucial for establishing quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR), which correlate molecular descriptors with specific endpoints like electronic behavior, stability, and biological interactions.

A significant area of investigation involves the electronic structure of this compound and its isomers. The arrangement of fused aromatic rings and the presence of a five-membered ring create a unique electronic landscape. Theoretical models, particularly those based on density functional theory (DFT), are used to calculate key electronic descriptors. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These descriptors are fundamental to predicting the molecule's reactivity, photophysical properties, and potential as a material in organic electronics. For instance, QSAR studies on large sets of PAHs have successfully used HOMO, LUMO, and GAP energies to predict properties like phototoxicity. unicamp.br While specific calculated values for this compound are dispersed across various computational studies, the general approach allows for the classification and prediction of its behavior relative to other PAHs. unicamp.br

General Molecular Descriptors Used in QSAR/QSPR Models for PAHs
Molecular DescriptorSignificanceTheoretical Method
EHOMO (Energy of Highest Occupied Molecular Orbital)Indicates electron-donating ability; related to ionization potential.DFT, Semi-empirical methods (e.g., AM1)
ELUMO (Energy of Lowest Unoccupied Molecular Orbital)Indicates electron-accepting ability; related to electron affinity.DFT, Semi-empirical methods (e.g., AM1)
HOMO-LUMO Gap (ELUMO - EHOMO)Relates to chemical stability, reactivity, and electronic transitions.DFT, ZINDO/S, Semi-empirical methods
Molecular Shape and Size (e.g., Length-to-Breadth Ratio)Influences physical properties and interactions with biological systems.Molecular Mechanics, Geometric Optimization
Aromaticity Indices (e.g., HOMA)Quantifies the degree of aromatic character in different rings of the molecule.DFT
Calculated HOMA Indices for Naphtho-Annelated Fluoranthene Rings
RingHOMA ValueInterpretation
Ring A0.83High aromatic character
Ring C0.90Very high aromatic character
Ring E0.78Moderate aromatic character
Ring G0.85High aromatic character
researchgate.net

Furthermore, QSPR models leverage a wide array of calculated descriptors to predict macroscopic properties. For a large set of PAHs, descriptors derived from semi-empirical AM1 calculations—such as thermodynamic, electronic, steric, and topological indices—have been used to build regression models for properties like boiling point and the octanol-water partition coefficient (log Kow). rsc.org These models demonstrate the power of computational chemistry to estimate environmentally relevant parameters, which is particularly valuable for compounds where experimental data is scarce. The structural and electronic information derived from these theoretical models provides the fundamental data needed to build robust relationships that link the specific molecular architecture of this compound to its observable properties and activities.

Advanced Research Applications of Naphtho 1,2 B Fluoranthene

Organic Electronic Materials

The exploration of novel organic materials is crucial for the advancement of next-generation electronic devices. Naphtho(1,2-b)fluoranthene and its functionalized derivatives are being investigated for their potential to serve as key components in a range of organic electronic devices.

Application in Organic Light-Emitting Diodes (OLEDs)

The development of stable and efficient materials for organic light-emitting diodes (OLEDs) is a primary focus of materials research. While direct applications of this compound in OLEDs are still emerging, research on related fluoranthene (B47539) derivatives has demonstrated their potential. For instance, fluoranthene-based derivatives with high thermal stability have been synthesized and explored as electron transport materials in blue OLEDs. rsc.org A significant challenge in using planar PAHs like fluoranthene in OLEDs is the tendency for intermolecular π-π stacking, which can lead to aggregation and undesirable changes in the emission spectrum, such as the formation of excimers. nih.gov This can result in a bathochromic shift, causing a change from a desired blue emission to green or other colors. nih.gov

To overcome these challenges, molecular design strategies often involve the introduction of bulky substituents to the fluoranthene core to inhibit close packing and maintain the desired emission properties in the solid state. Research on pyrene-benzimidazole derivatives, which share structural similarities with functionalized fluoranthenes, highlights this approach to achieving pure blue emission in OLEDs. nih.gov Furthermore, BN-benzo[b]fluoranthenes have been synthesized and investigated as potential OLED emitting materials, with amino group substitutions leading to blue emissions. rsc.org

Development for Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are a key component of flexible and low-cost electronics. The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used as the active layer. The rigid and planar structure of the fluoranthene core is advantageous for facilitating intermolecular π-π stacking, which is essential for efficient charge transport.

Research into a family of air-stable sulfur-hetero oligoarenes based on the benzo[k]fluoranthene (B33198) unit has shown promise for OFET applications. nih.gov In these studies, thin-film OFETs were fabricated using these derivatives as the active materials. nih.gov The charge carrier mobility of these materials was found to improve after thermal annealing of the thin films, with one derivative achieving a carrier mobility as high as 0.083 cm² V⁻¹ s⁻¹ and a current on/off ratio of 10⁶. nih.gov The substituents on the benzo[k]fluoranthene skeleton were observed to play a crucial role in the morphology of the thin films, which in turn influenced the charge mobility. nih.gov

Compound Mobility (cm² V⁻¹ s⁻¹) (after annealing) On/Off Ratio
Sulfur-hetero benzo[k]fluoranthene derivative0.08310⁶

This table presents the performance of a sulfur-hetero benzo[k]fluoranthene derivative in an organic field-effect transistor, highlighting the potential of the fluoranthene core in such applications.

Integration into Perovskite Solar Cells

Perovskite solar cells (PSCs) have emerged as a highly efficient photovoltaic technology. A critical component of many PSC architectures is the hole transporting material (HTM), which facilitates the extraction of holes from the perovskite layer. An ideal HTM should possess suitable energy levels, high hole mobility, and good stability.

Fluoranthene has been identified as a promising building block for designing donor-acceptor (D-A) type dopant-free HTMs. nih.govsemanticscholar.org The electron-deficient character of the fluoranthene core makes it an effective electron-withdrawing unit in these D-A molecules. nih.gov This allows for the tuning of the energy levels of the HTM to be compatible with the perovskite absorber layer, facilitating efficient hole extraction. nih.gov Furthermore, the rigid and planar structure of fluoranthene promotes ordered molecular packing in the solid state, which is beneficial for charge transport. nih.gov

In one study, a series of dopant-free HTMs based on a 2,3-dicyano-fluoranthene core were synthesized. nih.gov PSCs fabricated with these HTMs demonstrated impressive power conversion efficiencies (PCEs) of up to 18.03% in a conventional n-i-p architecture and 17.01% in an inverted p-i-n architecture, along with enhanced stability. nih.gov These efficiencies outperformed many existing organic dopant-free HTMs. nih.gov

HTM Architecture Power Conversion Efficiency (PCE)
Conventional n-i-p18.03%
Inverted p-i-n17.01%

This table summarizes the power conversion efficiencies of perovskite solar cells utilizing fluoranthene-based dopant-free hole transporting materials, demonstrating their high performance.

Supramolecular Chemistry and Engineered Self-Assembly

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. For polycyclic aromatic hydrocarbons like this compound, π-π stacking is a dominant intermolecular force that can drive the self-assembly of molecules into ordered structures. acs.orgnih.gov This self-assembly is critical for the performance of organic electronic devices, as it influences the charge transport properties of the material. nih.gov

The planar nature of the this compound core allows for favorable π-facial interactions, which can lead to the formation of columnar or herringbone-like structures in the solid state. acs.orgnih.gov The substituents at the periphery of the PAH can also significantly affect the molecular ordering. nih.gov For example, the introduction of long alkyl chains can create an insulating layer around the π-stacked columns, enhancing the directionality of charge transport. nih.gov

Furthermore, the interaction of fluoranthene with host molecules has been explored. For instance, the complexation of fluoranthene with cucurbit[n]urils (CB[n]s), a family of macrocyclic host molecules, has been studied. nih.gov These pumpkin-shaped containers have a hydrophobic cavity that can encapsulate hydrophobic guest molecules like PAHs. nih.gov Such host-guest chemistry opens up possibilities for the development of new materials with tailored properties and applications in areas such as sensing and drug delivery. nih.gov

Synthesis of Conductive Electroactive Electrochromic Polymers

The development of conductive polymers that can change their optical properties in response to an electrical stimulus (electrochromism) is of great interest for applications such as smart windows, displays, and sensors. The extended π-conjugation of this compound makes it a suitable monomer for the synthesis of such polymers.

While direct electropolymerization of this compound is a topic of ongoing research, studies on closely related acenaphtho[1,2-k]fluoranthene derivatives have demonstrated the feasibility of forming conductive and electroactive polymers. Through electrochemical oxidation, these monomers can be polymerized to form thin films on an electrode surface. The resulting polymers exhibit electrochromic behavior, changing color as their oxidation state is varied. The reaction involves the oxidative coupling of the monomer units, leading to the formation of a ladder-type polymer with a large, extended π-system. The substitution of aryl groups at certain positions on the monomer can direct the polymerization to occur at specific sites, allowing for the formation of linear polymers.

Functionality as Fluorescent Chemosensors and Probes

The inherent fluorescence of this compound and its derivatives makes them excellent candidates for the development of chemosensors and probes. These sensors operate on the principle that the presence of a specific analyte will interact with the fluorophore, leading to a detectable change in its fluorescence properties, such as intensity (quenching or enhancement) or wavelength.

Fluoranthene-based fluorescent chemosensors have been successfully developed for the highly sensitive and selective detection of explosive nitroaromatic compounds, such as picric acid (PA). rsc.org These sensors can detect PA at the parts per billion (ppb) level. The detection mechanism is primarily based on static fluorescence quenching, which occurs due to the formation of a non-fluorescent ground-state complex between the electron-rich fluoranthene derivative and the electron-deficient nitroaromatic analyte through intercalative π-π interactions. rsc.org

In a detailed study, two fluoranthene derivatives were investigated for their ability to detect various nitro analytes. rsc.org The fluorescence of these compounds was significantly quenched upon the addition of nitroaromatics, with a particularly high sensitivity towards trinitrophenol (TNP). rsc.org One of the derivatives exhibited a quenching efficiency of approximately 84% and a detection limit of around 97 ppm in THF. rsc.org The static quenching mechanism was confirmed through fluorescence lifetime measurements. rsc.org

Analyte Quenching Efficiency (%) Detection Limit (ppm in THF)
Trinitrophenol (TNP)~84~97

This table illustrates the performance of a fluoranthene-based fluorescent chemosensor for the detection of the explosive nitroaromatic compound, trinitrophenol.

Novel Materials Science Applications Beyond Organic Electronics

While research into the applications of many polycyclic aromatic hydrocarbons (PAHs) in materials science is expanding, specific studies detailing the use of this compound in novel materials science applications beyond organic electronics are limited in the current scientific literature. The primary focus of research on fluoranthene and its derivatives has historically been in the areas of organic electronics, toxicology, and environmental science. However, the inherent photophysical properties of the fluoranthene core suggest potential for this compound in other advanced materials.

The broader class of fluoranthene-based compounds is known for its strong fluorescence and high thermal and air stability, which are desirable characteristics for various materials science applications. For instance, fluoranthene derivatives have been investigated as fluorescent chemosensors for the detection of specific analytes. The mechanism of action for such sensors often relies on the modulation of the fluorophore's emission intensity or wavelength upon interaction with the target molecule.

Furthermore, the rigid, planar structure and extended π-conjugated system of this compound could make it a candidate for incorporation into more complex material architectures such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). In these structures, the PAH could act as a rigid organic linker, potentially leading to materials with high porosity and unique photoluminescent properties. Such materials could find applications in gas storage, separation, or heterogeneous catalysis.

The development of advanced polymers is another area where this compound could theoretically be utilized. By functionalizing the this compound core with polymerizable groups, it could be incorporated into polymer backbones or as pendant groups. This could impart enhanced thermal stability, specific optical properties, or charge-transport capabilities to the resulting polymers, making them suitable for applications ranging from high-performance plastics to components in optical devices.

Research into nanoparticles and other nanostructured materials also presents potential avenues for the application of this compound. Its hydrophobic nature could be exploited in the formation of self-assembled nanostructures in aqueous environments, or it could be encapsulated within nanoparticles to create fluorescent probes for imaging or sensing applications.

While these potential applications are extrapolated from the known properties of the fluoranthene chemical class, dedicated research is needed to synthesize and characterize materials incorporating this compound and to evaluate their performance in these advanced applications. Currently, detailed research findings and performance data for this compound in these specific materials science areas remain to be published.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₄H₁₄
Molecular Weight 302.37 g/mol
CAS Registry Number 111189-32-3
Appearance Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
Solubility Insoluble in water; soluble in nonpolar organic solvents

Environmental and Toxicological Implications of Naphtho 1,2 B Fluoranthene: an Academic Perspective

Environmental Occurrence and Distribution as a Polycyclic Aromatic Hydrocarbon (PAH)

Naphtho(1,2-b)fluoranthene, like other PAHs, is not commercially produced but is formed as a byproduct of the incomplete combustion of organic materials. nih.gov Its presence in the environment is therefore closely linked to both natural and anthropogenic activities. Due to their low water solubility and low volatility, high molecular weight PAHs such as this compound and its isomers tend to adsorb strongly to particulate matter in the air, soil, and sediment, which governs their distribution and persistence. nih.gov

Identification in Anthropogenic Combustion Byproducts (e.g., wood soot, fossil fuels)

The primary sources of this compound are anthropogenic, stemming from the incomplete combustion of organic matter. nih.gov It is a known component of complex PAH mixtures found in the emissions from burning fossil fuels and biomass.

Fossil Fuels: The combustion of coal is a significant source of PAHs. Soot obtained from the burning of hard coal has been found to contain a variety of high molecular weight PAHs. researchgate.net Industrial processes such as coal tar production, coking plants, and asphalt (B605645) production are also major contributors. epa.gov

Biomass Burning: Residential wood burning for heating is a major source of PAHs in urban environments, especially during winter. epa.govcopernicus.org Research on emissions from the combustion of spruce logwood has specifically identified this compound (referred to in the study as naphtho[1,2-kb]fluoranthene) as a byproduct. uef.fi The burning of agricultural residues also releases a wide array of PAHs into the atmosphere. iaea.org

Vehicle Emissions: Exhaust from motor vehicles is another key source of atmospheric PAHs, contributing to elevated concentrations in urban areas.

Atmospheric Distribution and Association with Particulate Matter (PM2.5)

Due to its high molecular weight and low vapor pressure, this compound exists predominantly in the particulate phase in the atmosphere. nih.gov It strongly adsorbs onto airborne particles, particularly fine particulate matter with a diameter of 2.5 micrometers or less (PM2.5). aaqr.org This association with PM2.5 is significant because these fine particles can be transported over long distances and can penetrate deep into the respiratory system upon inhalation. aaqr.orgnih.gov

The concentration of this compound and its isomers, such as Benzo[b]fluoranthene (B1141397) and Benzo[k]fluoranthene (B33198), can vary significantly depending on the location and proximity to emission sources. Urban and industrial areas typically show higher concentrations than rural or remote sites. Data from various studies on its isomers highlight their prevalence in PM2.5.

Table 1: Atmospheric Concentrations of this compound Isomers Associated with Particulate Matter

CompoundLocationSample TypeAverage Concentration (ng/m³)Notes
Benzo[b]fluorantheneNanjing, ChinaPM2.5Varies by district (part of total HMW PAHs ranging from 5.07 to 23.08)Concentrations varied across business, industrial, and residential areas. aaqr.org
Benzo[k]fluorantheneNanjing, ChinaPM2.5Varies by district (part of total HMW PAHs ranging from 5.07 to 23.08)Fossil fuel combustion was identified as a main source. aaqr.org
Benzo[b]fluorantheneHong Kong (Suburban)PM2.5~0.10 (calculated from total PAHs)Part of a study where total PAHs averaged 2.57 ng/m³. mdpi.com
Benzo[k]fluorantheneHong Kong (Suburban)PM2.5~0.05 (calculated from total PAHs)Coal and biomass burning were dominant sources. mdpi.com
Benzo[b]fluorantheneRural ChinaPM2.5One of the most abundant species detected.Study conducted during a "coal to gas" transition period. aaqr.org

Atmospheric Transformation and Environmental Fate

Once released into the atmosphere, this compound is subject to various chemical and physical transformation processes that determine its environmental persistence and the formation of secondary pollutants.

Reactions with Key Atmospheric Oxidants (e.g., Nitrogen Oxides, Ozone, Hydroxyl Radicals)

The atmospheric lifetime of PAHs is largely determined by their reactions with oxidants. nih.gov For gas-phase PAHs, the primary degradation pathway is reaction with the hydroxyl (OH) radical during the day and the nitrate (B79036) (NO3) radical at night. researchgate.netresearchgate.net PAHs adsorbed to particulate matter undergo heterogeneous reactions with oxidants like ozone (O3) and nitrogen oxides (NOx). nih.gov

Hydroxyl Radical (OH): The OH radical is a major atmospheric oxidant. Studies on the related compound fluoranthene (B47539) show that its reaction with OH radicals is relatively rapid, with a calculated atmospheric lifetime of about 0.69 days. nih.govbohrium.com The reaction proceeds via OH addition, leading to the formation of various oxygenated products like fluoranthols, fluoranthones, and ring-opened products such as dialdehydes. nih.govbohrium.com

Nitrate Radical (NO3): During nighttime, the NO3 radical becomes a significant oxidant. Heterogeneous reactions of the isomers Benzo[b]fluoranthene and Benzo[k]fluoranthene with NO3 radicals have been studied, showing atmospheric lifetimes of approximately 3.0 and 3.9 hours, respectively, under typical nighttime NO3 concentrations. nih.gov These reactions lead to the formation of mono-, di-, and tri-nitro-products, which are often more toxic than the parent PAHs. nih.gov

Ozone (O3): Ozone can react with particle-bound PAHs, although reaction rates can be slower compared to radical-initiated oxidation. The reaction of fluoranthene with an O3/NO2 mixture has been shown to form 2-nitrofluoranthene. researchgate.net

Photochemical Degradation Pathways in the Environment

PAHs adsorbed on particulate matter can be degraded by photolysis, the process of chemical breakdown by photons. nih.gov The efficiency of this process depends on the specific PAH, the nature of the particle it is adsorbed to, and the intensity of solar radiation. However, some high molecular weight PAHs are notably resistant to photochemical degradation. A study on the aging of wood combustion emissions found that while many PAHs were significantly degraded after several days of simulated photochemical aging, this compound was one of the most stable compounds, showing high resistance to degradation. uef.fi This persistence can increase its potential for long-range atmospheric transport.

Biotransformation and Biodegradation Studies

In soil and sediment, the primary fate of PAHs is microbial degradation. nih.gov The ability of microorganisms to use PAHs as a source of carbon and energy is a key process in their environmental remediation. While specific studies on this compound are limited, research on its isomers provides insight into likely degradation pathways.

Bacterial degradation of high molecular weight PAHs often begins with the action of dioxygenase enzymes, which incorporate two oxygen atoms into the aromatic ring system. This initial step destabilizes the structure, leading to ring cleavage and subsequent metabolism through a series of intermediates.

A proposed biotransformation pathway for the related compound Benzo[k]fluoranthene by the bacterium Sphingobium sp. strain KK22 involves the following key steps and metabolites:

Initial ortho-ring cleavage results in the formation of 8-carboxyfluoranthenyl-9-propenic acid .

Further degradation leads to the formation of a three-ring product, 2-formylacenaphthylene-1-carboxylic acid .

The pathway converges with that of fluoranthene and acenaphthylene (B141429) degradation, proceeding through acenaphthoquinone .

Key downstream metabolites include 1,8-naphthalic anhydride (B1165640) and 1-naphthoic acid , indicating the breakdown of the complex structure into smaller, more manageable compounds for the cell's central metabolism. nih.gov

Studies on other bacteria and cyanobacteria have also confirmed the degradation of Benzo[b]fluoranthene and Benzo[k]fluoranthene, demonstrating that the inherent capabilities to break down these complex PAHs exist within diverse microbial communities. This microbial action is a critical mechanism for the natural attenuation of PAH contamination in the environment.

Microbial Metabolism and Microbial Community Interactions

The microbial metabolism of polycyclic aromatic hydrocarbons (PAHs) is a critical process in their environmental degradation. While specific studies on this compound are limited, research on similar PAHs provides insight into the potential microbial interactions. For instance, a stable, seven-member bacterial community isolated from creosote-contaminated soil demonstrated the ability to utilize fluoranthene as a sole carbon source and transform a diverse array of other PAHs. nih.gov This suggests that complex microbial communities likely play a role in the breakdown of this compound in contaminated environments.

The introduction of PAHs into an environment can significantly alter the indigenous microbial communities. In freshwater sediment, a mixture of PAHs was shown to cause perturbations in the density and metabolism of microbial communities. nih.gov Studies on naphthalene (B1677914), another PAH, revealed that its addition to estuarine microcosms led to changes in the bacterial community structure, with an increase in known hydrocarbon degraders. nih.gov This indicates that the presence of compounds like this compound can select for and enrich populations of microorganisms capable of their degradation. The composition of the microbial community, in turn, influences the fate of PAHs in the soil. researchgate.net For example, the application of copper hydroxide, a broad-spectrum antimicrobial agent, has been shown to alter the fungal and bacterial communities in the phyllosphere of tobacco plants, which could indirectly affect the degradation of any present PAHs. frontiersin.org

Elucidation of Metabolic Pathways and Identification of Biotransformation Products

The biodegradation of PAHs by microorganisms involves a series of enzymatic reactions that lead to the formation of various metabolic intermediates. For fluoranthene, a related PAH, degradation by Mycobacterium sp. JS14 proceeds through multiple pathways, yielding products such as 1-indanone, 2',3'-dihydroxybiphenyl-2,3,-dicarboxylic acid, and naphthalene-1,8-dicarboxylic acid. nih.gov Fungal degradation of fluoranthene by Trichoderma lixii and Talaromyces pinophilus has been shown to initiate at the C1-C2 position, leading to the formation of 9-oxo-9H-fluorene-1-carboxylic acid, which is then further metabolized. mdpi.com

In the case of benzo[k]fluoranthene, biotransformation by Sphingobium sp. strain KK22 involves ortho-cleavage of 8,9-dihydroxy-benzo[k]fluoranthene to produce 8-carboxyfluoranthenyl-9-propenic acid and 9-hydroxy-fluoranthene-8-carboxylic acid. nih.gov These pathways often converge to common downstream metabolites. For example, the biotransformation of benzo[k]fluoranthene, fluoranthene, and acenaphthylene by strain KK22 all lead to the production of 1,8-naphthalic anhydride and 1-naphthoic acid. nih.gov

Table 1: Examples of Biotransformation Products from Related PAHs

Parent PAHMicrobial SpeciesKey Biotransformation Products
FluorantheneMycobacterium sp. JS141-indanone, 2',3'-dihydroxybiphenyl-2,3,-dicarboxylic acid, naphthalene-1,8-dicarboxylic acid nih.gov
FluorantheneTrichoderma lixii, Talaromyces pinophilus9-oxo-9H-fluorene-1-carboxylic acid, fluorenone, benzene-1,2,3-tricarboxylic acid mdpi.com
Benzo[k]fluorantheneSphingobium sp. strain KK228-carboxyfluoranthenyl-9-propenic acid, 9-hydroxy-fluoranthene-8-carboxylic acid, 1,8-naphthalic anhydride, 1-naphthoic acid nih.gov
NaphthalenePseudomonas putidacis-naphthalene dihydrodiol, 1,2-dihydroxynaphthalene, 2-hydroxychromene-2-carboxylic acid frontiersin.org

Toxicological Assessment and Mechanistic Studies

The toxicological effects of PAHs are closely linked to their metabolic activation into reactive intermediates that can interact with cellular macromolecules.

In Vitro and In Vivo Models for Ecotoxicological and Human Health Studies

A variety of in vitro and in vivo models are utilized to assess the ecotoxicological and human health risks of PAHs. The embryonic zebrafish model has been used to characterize the developmental toxicity of a wide range of PAHs, including this compound. scispace.com For studying liver-related effects, three-dimensional spheroid cultures of rainbow trout liver cells (RTL-W1) have been employed to investigate the impacts of benzo[k]fluoranthene. nih.gov

In terms of human health studies, in vivo models, such as the female CD-1 mouse, have been used to evaluate the tumor-initiating activity of this compound on the skin. nih.gov These studies are crucial for understanding the carcinogenic potential of this compound. The MutaMouse model has been used to investigate the clastogenicity and mutagenicity of benzo[b]fluoranthene in somatic tissues following oral exposure. biorxiv.org

Investigation of Metabolic Activation Pathways (e.g., Formation of Diol Epoxides)

The carcinogenicity of many PAHs is dependent on their metabolic activation to highly reactive diol epoxides. who.intresearchgate.net This process is primarily catalyzed by cytochrome P450 (CYP) enzymes, such as CYP1A1 and CYP1B1. researchgate.net The initial step involves the oxidation of the PAH to an epoxide, which is then hydrolyzed by epoxide hydrolase to a trans-dihydrodiol. researchgate.net A subsequent epoxidation of the dihydrodiol by CYP enzymes leads to the formation of the ultimate carcinogenic diol epoxide. researchgate.net This reactive intermediate can then covalently bind to DNA. researchgate.net While this pathway is well-established for compounds like benzo[a]pyrene, it is the presumed mechanism of activation for other carcinogenic PAHs, including this compound.

Mechanisms of DNA Adduct Formation and Genotoxicity

Genotoxicity is a major concern for PAHs and is defined as the destructive effect of a substance on the genetic material of a cell. juniperpublishers.com The reactive diol epoxides formed during metabolic activation can form covalent adducts with DNA, leading to mutations if not properly repaired. who.intnih.gov Benzo[b]fluoranthene, for example, has been shown to induce dose-dependent increases in micronucleus frequency in peripheral blood, which is an indicator of chromosomal damage. biorxiv.org It primarily causes C:G>A:T, C:G>T:A, and C:G>G:C mutations, suggesting that its metabolites target guanine (B1146940) and cytosine bases in DNA. biorxiv.org The formation of DNA adducts is a critical step in the initiation of carcinogenesis by PAHs. nih.gov

Aryl Hydrocarbon Receptor (AHR) Activation and Immunotoxicological Effects

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a key role in mediating the toxicity of many PAHs. nih.gov Upon binding to a PAH ligand, the AHR translocates to the nucleus and induces the expression of a battery of genes, including those encoding for metabolic enzymes like CYP1A1. nih.gov Several PAHs, such as benzo[k]fluoranthene and benzo[j]fluoranthene, have been identified as potent AHR activators. nih.gov The induction of CYP1A1 by PAHs is a critical factor in their own metabolic activation and subsequent toxicity. nih.gov

Activation of the AHR can also lead to immunotoxicological effects. Exposure to PAH mixtures has been shown to cause a dose-dependent decrease in the splenic plaque-forming cell response in mice, with the higher molecular weight PAHs being primarily responsible for this activity. nih.gov Some PAHs have been found to suppress both T-dependent and polyclonal antibody responses in vitro and in vivo. researchgate.net These findings indicate that compounds like this compound have the potential to disrupt normal immune function.

Comparative Toxicity of this compound Isomers and Derivatives

The toxicological profile of a polycyclic aromatic hydrocarbon (PAH) is highly dependent on its specific molecular structure. Isomers, which share the same molecular weight but differ in the arrangement of their aromatic rings, can exhibit markedly different biological activities. Research into the comparative toxicity of this compound and its related isomers has primarily focused on their carcinogenic potential, particularly their ability to initiate tumors.

A study evaluating the tumor-initiating activities of four PAH isomers on the skin of female CD-1 mice demonstrated significant differences in potency. nih.gov The compounds tested were this compound (NbF), Benzo[a]fluoranthene (BaF), Benzo[b]fluoranthene (BbF), and Naphtho[2,1-a]fluoranthene (NaF). nih.gov Among these, Benzo[b]fluoranthene was identified as the most potent tumor initiator. nih.gov At a total initiator dose of 1.0 µmol, Benzo[b]fluoranthene induced tumors in 100% of the test subjects, with an average of 8.5 tumors per mouse. nih.gov

In the same study, Naphtho[2,1-a]fluoranthene was found to be slightly more active than this compound. nih.gov At the 1.0 µmol dose, this compound induced tumors in 65% of the mice, with an average of 2.5 tumors per mouse. nih.gov At a higher dose of 4.0 µmol, the tumor-initiating activity of this compound became comparable to that of Benzo[a]fluoranthene, inducing a 90% tumor incidence with an average of 6.6 tumors per mouse. nih.gov

Generally, parent PAHs are considered less bioactive than their oxygenated, hydroxylated, or nitrated derivatives. nih.gov The metabolic activation of PAHs is a critical step in their mechanism of carcinogenicity. For instance, Benzo[b]fluoranthene is metabolized by mixed-function oxidases to form dihydrodiols. epa.gov Broader studies on developmental toxicity in zebrafish embryos have also shown that high-molecular-weight PAHs are significantly more developmentally toxic than low-molecular-weight PAHs. nih.gov

The following table summarizes the comparative tumor-initiating activity of this compound and its isomers on mouse skin after 20 weeks of promotion.

CompoundTotal Initiator Dose (µmol)Tumor-Bearing Mice (%)Average Tumors per Mouse
Benzo[b]fluoranthene1.01008.5
Naphtho[2,1-a]fluoranthene1.0905.9
Benzo[a]fluoranthene1.0953.3
4.0904.3
This compound1.0652.5
4.0906.6

Analytical Challenges in Environmental Monitoring of this compound

The accurate environmental monitoring of this compound is complicated by several analytical challenges, stemming from the compound's physicochemical properties and the complexity of environmental matrices. These challenges arise during sample extraction, cleanup, and final instrumental analysis.

A primary difficulty in the analysis of PAHs is their presence in complex environmental samples like soil, sediment, and water, which contain numerous interfering compounds. thermofisher.com Effective monitoring requires a multi-step process that includes:

Extraction and Isolation : The first step involves extracting the PAHs from the sample matrix. Various techniques are employed, including Soxhlet extraction, ultrasonication, and mechanical shaking. sid.ir The choice of extraction solvent is critical, with acetone, cyclohexane, dichloromethane, and various mixtures being commonly used, each showing different extraction efficiencies for different PAHs. sid.ir

Cleanup and Fractionation : After extraction, the sample extract must be "cleaned up" to remove impurities that could interfere with the analysis. cdc.gov Environmental samples often contain high levels of lipids or sulfur, which can co-extract with PAHs and complicate quantification. cdc.govtheanalyticalscientist.com Cleanup procedures frequently involve column chromatography using materials like silica (B1680970) gel, alumina, or Florisil. cdc.gov Solid Phase Extraction (SPE) is also a widely used technique for both cleanup and pre-concentration. sid.ir However, developing an SPE method that provides good recoveries for a wide range of PAHs can be challenging, as seen in studies where recoveries for compounds like Benzo(b)fluoranthene were sometimes lower than for others. vut.ac.za

Identification and Quantification : The final step is the instrumental analysis, typically performed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). cdc.govepa.gov

A significant analytical hurdle is the chromatographic separation of isomeric PAHs. thermofisher.com Many isomers, including those of this compound, have very similar physical properties and molecular weights, causing them to co-elute or have very close retention times in chromatographic systems. For example, standard gas chromatography methods often fail to adequately resolve pairs such as Benzo(b)fluoranthene and Benzo(k)fluoranthene. epa.gov This co-elution makes accurate, individual quantification difficult and may require the use of specialized capillary columns or advanced detection methods like mass spectrometry (MS) to differentiate the compounds. thermofisher.comcdc.gov While HPLC coupled with fluorescence or UV detectors can resolve many PAH isomers, achieving baseline separation for all relevant compounds in a single run remains a complex task. epa.gov

The following table highlights common analytical techniques and the associated challenges in the monitoring of PAHs like this compound.

Analytical StepCommon TechniquesAssociated Challenges
ExtractionSoxhlet, Ultrasonication, Solid Phase Extraction (SPE)Variable extraction efficiencies depending on solvent and matrix; time-consuming procedures.
Sample CleanupColumn Chromatography (Silica, Alumina), SPECo-extraction of interfering substances (e.g., lipids, sulfur); loss of analytes during multi-step cleanup; inconsistent recoveries.
Separation & DetectionGas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence or Mass Spectrometry (MS) detectorsPoor chromatographic resolution of isomers (e.g., Benzo[b]fluoranthene and Benzo[k]fluoranthene); matrix effects suppressing or enhancing instrument signal.

Q & A

Q. What experimental models are used to assess the carcinogenicity of Naphtho[1,2-b]fluoranthene, and what methodological considerations are critical for reproducibility?

Naphtho[1,2-b]fluoranthene has been tested in initiation–promotion experiments in mice, where it demonstrated carcinogenic activity . Key considerations include:

  • Dose selection : Use sub-threshold initiating doses followed by repeated promoter applications to isolate tumorigenic effects.
  • Route of exposure : Dermal application is common for PAHs to mimic environmental exposure.
  • Control groups : Include vehicle controls and untreated groups to account for spontaneous tumor rates.
  • Statistical power : Ensure adequate sample sizes (e.g., ≥20 mice/group) to detect significant differences.

Q. How is Naphtho[1,2-b]fluoranthene quantified in environmental samples, and what are the limitations of current analytical methods?

Standard Reference Material (SRM) 1650b (Diesel Particulate Matter) provides certified concentrations for this compound (2.31 ± 0.21 mg/kg) . Methods include:

  • GC-MS : High sensitivity but requires derivatization for polar matrices.
  • HPLC with fluorescence detection : Selective for PAHs but may co-elute with structurally similar isomers (e.g., Naphtho[2,3-b]fluoranthene) .
  • Limitations : Matrix interferences in complex samples (e.g., soot) and low recovery rates for high molecular weight PAHs (>300 Da) .

Q. What structural features distinguish Naphtho[1,2-b]fluoranthene from other PAHs, and how do these influence its reactivity?

The compound’s fused five-ring system (fluoranthene core with a naphthyl group) increases planarity and π-electron delocalization, enhancing its stability and persistence in environmental matrices . Key reactivity traits:

  • Electrophilic substitution : Preferential reactivity at the bay-region (C1-C2), a site linked to DNA adduct formation .
  • Photodegradation : Slower than smaller PAHs due to extended conjugation, requiring UV/ozone treatments for remediation .

Advanced Research Questions

Q. How do formation pathways of Naphtho[1,2-b]fluoranthene in pyrolysis environments vary with reaction conditions?

In supercritical n-decane pyrolysis, it forms via radical recombination:

  • Mechanism : 9-Fluorenyl radicals react with 1-naphthylmethyl radicals, with yields increasing with fluorene doping (Figure 6.2b in ).
  • Key variables : Temperature (>500°C), pressure (critical for radical stability), and precursor concentrations (e.g., methylnaphthalenes) .

Q. What contradictions exist in carcinogenicity data among structurally similar PAHs, and how can these be resolved methodologically?

While Naphtho[1,2-b]fluoranthene is carcinogenic, isomers like Naphtho[2,3-e]pyrene show mixed results (positive in initiation–promotion, negative in repeated dermal application) . Resolving discrepancies requires:

  • Isomer-specific assays : Use synthetic standards to avoid cross-contamination.
  • Metabolic profiling : Compare cytochrome P450 activation pathways (e.g., diol-epoxide vs. radical mechanisms) .
  • In silico modeling : QSAR models to predict bay-region reactivity and DNA adduct potential .

Q. What advanced spectroscopic techniques enable isomer-specific detection of Naphtho[1,2-b]fluoranthene in complex mixtures?

  • Shpol’skii spectroscopy at 4.2 K : Achieves sub-ppb detection limits by resolving vibronic fine structure .
  • Fluorescence line-narrowing (FLN) : Differentiates isomers (e.g., Naphtho[1,2-j]fluoranthene vs. Naphtho[2,1-j]fluoranthene) in sediment extracts .
  • Data repositories : Publicly available excitation/emission spectra (GRIIDC) facilitate method validation .

Q. How do environmental matrices affect the bioavailability and degradation kinetics of Naphtho[1,2-b]fluoranthene?

  • Bioavailability : Reduced in soot-rich matrices due to strong adsorption onto black carbon .
  • Half-life : Ranges from 150 days (aerobic soils) to >5 years in anaerobic sediments, influenced by microbial consortia (e.g., Mycobacterium spp.) .
  • Degradation products : Include quinones and hydroxylated derivatives, detectable via LC-TOF/MS .

Methodological Recommendations

  • For carcinogenicity studies : Prioritize initiation–promotion protocols over acute exposure models to better mimic human environmental exposure .
  • For analytical workflows : Combine GC-MS with FLN spectroscopy to address isomer complexity in environmental samples .
  • For synthesis studies : Optimize pyrolysis conditions (e.g., fluorene doping) to enhance yields of target PAHs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphtho(1,2-b)fluoranthene
Reactant of Route 2
Naphtho(1,2-b)fluoranthene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.